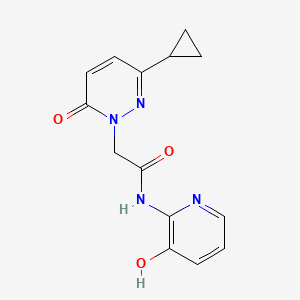

N-(3,4-dimethylphenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3,4-dimethylphenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is a derivative of indazole-3-carboxamide, which is a core structure for various pharmacologically active compounds. Indazole carboxamides have been extensively studied due to their potential as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), which is a promising target for the development of therapeutic agents against cancer and other diseases .

Synthesis Analysis

The synthesis of N-substituted indazole-3-carboxamide derivatives, including those with a piperidine moiety, involves a structure-based design strategy. This approach was applied to enhance the activity of a weakly active unsubstituted 1H-indazole-3-carboxamide by introducing a three-carbon linker between the indazole carboxamide and different heterocycles . The synthesis process aims to achieve high yields and potency as PARP-1 inhibitors.

Molecular Structure Analysis

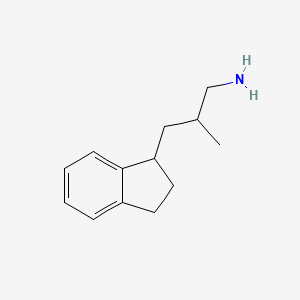

The molecular structure of N-(3,4-dimethylphenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is characterized by the presence of a piperidine ring, which is linked to the indazole-3-carboxamide core. The indazole moiety is a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The presence of substituents, such as the 3,4-dimethylphenyl group, can significantly influence the compound's binding affinity and selectivity towards its biological target .

Chemical Reactions Analysis

Indazole carboxamides can undergo various chemical reactions, including hydrosilylation, which is a process where a silicon-hydrogen bond is added across a double bond in an organic compound. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating high enantioselectivity and yields . Although the specific chemical reactions of N-(3,4-dimethylphenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide are not detailed in the provided papers, similar compounds have shown a broad range of reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted indazole-3-carboxamides are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. The enantioselectivity of related compounds in chemical reactions suggests that the stereochemistry of the substituents is also crucial for their physical and chemical behavior . The specific properties of N-(3,4-dimethylphenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide would need to be determined experimentally, but it can be inferred that the bulky alkyl groups and the arene sulfonyl group play a significant role in its chemical profile .

特性

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-14-7-8-17(13-15(14)2)23-21(27)16-9-11-26(12-10-16)22(28)20-18-5-3-4-6-19(18)24-25-20/h3-8,13,16H,9-12H2,1-2H3,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVZCDDPRRFNKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate](/img/structure/B3002804.png)

![6-Ethyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3002805.png)

![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B3002808.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3002809.png)

![5-benzyl-3-(4-ethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B3002810.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)

![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3002824.png)